

The Discovery and Synthesis of ZK-261991: A VEGFR Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ZK-261991

Cat. No.: B3030307

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **ZK-261991**, a potent, orally active inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. **ZK-261991** has demonstrated significant activity in preclinical models of angiogenesis and lymphangiogenesis, highlighting its potential as a therapeutic agent in oncology and ophthalmology.

Introduction

ZK-261991, also known as ZK-991, is a small molecule inhibitor primarily targeting VEGFR-2, a key mediator of pathological angiogenesis. The compound also exhibits inhibitory activity against VEGFR-3 and c-Kit, suggesting a broader mechanism of action that could be beneficial in various disease contexts. This document details the synthetic route to **ZK-261991**, its in vitro and in vivo biological activities, and the experimental protocols utilized for its characterization.

Synthesis of ZK-261991

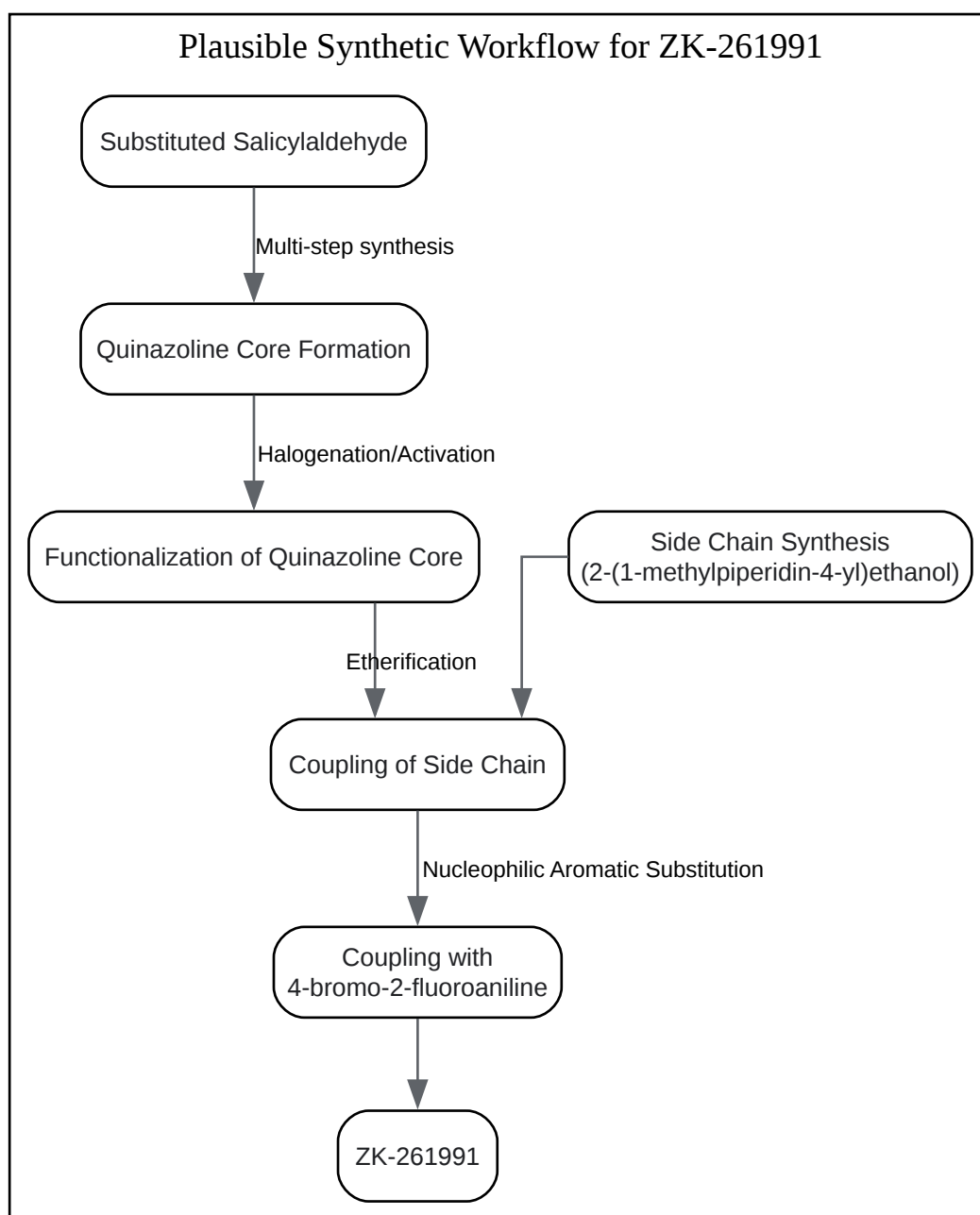
The chemical name for **ZK-261991** is N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(2-(1-methylpiperidin-4-yl)ethoxy)quinazolin-4-amine. While a specific, detailed, step-by-step synthesis of **ZK-261991** is not publicly available in the searched literature, the synthesis of structurally related benzofuran-2-carboxylic acid derivatives and other quinazoline-based kinase inhibitors has been described. These methods provide a likely synthetic strategy.

The core of **ZK-261991** is a quinazoline ring system, which is a common scaffold in kinase inhibitors. The synthesis would likely involve the construction of this core, followed by the addition of the side chains at the 6 and 7 positions and the final coupling with the 4-bromo-2-fluoroaniline moiety.

General synthetic approaches for similar compounds often involve:

- **Perkin Rearrangement:** This method is used for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins, which can be valuable precursors.
- **C-H Arylation and Transamidation:** These modern coupling techniques allow for the efficient formation of complex benzofuran derivatives.
- **One-Pot Reactions:** Facile and inexpensive one-pot reactions have been developed for the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing efficient assembly of related heterocyclic systems.

A plausible synthetic workflow for **ZK-261991** is depicted below.



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Caption: Plausible synthetic workflow for **ZK-261991**.

Biological Activity

ZK-261991 is a potent inhibitor of key tyrosine kinases involved in angiogenesis and lymphangiogenesis. Its biological activity has been characterized in a range of in vitro and in vivo assays.

In Vitro Activity

The inhibitory activity of **ZK-261991** against various kinases is summarized in the table below.

Target	IC50 (nM)	Assay Type	Reference
VEGFR-2	5	Tyrosine Kinase Assay	
VEGFR-2 (Cellular)	2	Receptor Autophosphorylation	
VEGFR-3	20	Receptor Autophosphorylation	

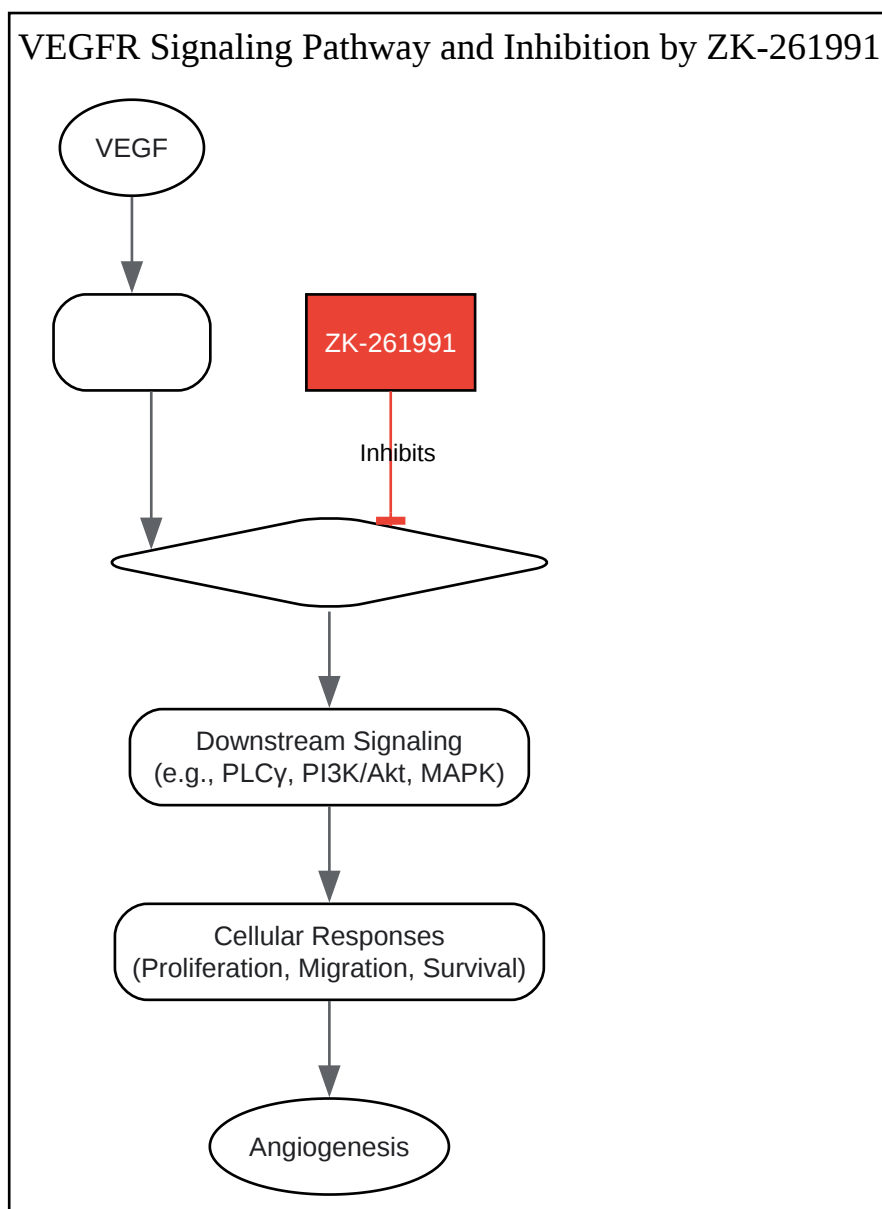
In Vivo Activity

The in vivo efficacy of **ZK-261991** has been demonstrated in a murine model of inflammatory corneal neovascularization.

Animal Model	Treatment	Outcome	Reference
Murine Corneal Neovascularization	50 mg/kg, orally, twice daily (as ZK991)	- 53% reduction in hemangiogenesis- 71% reduction in lymphangiogenesis- Significantly improved graft survival	

Signaling Pathway

ZK-261991 exerts its biological effects by inhibiting the VEGFR signaling pathway. Upon binding of VEGF to its receptor, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. By blocking the initial autophosphorylation step, **ZK-261991** effectively shuts down this entire cascade.



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Caption: Inhibition of the VEGFR signaling pathway by **ZK-261991**.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

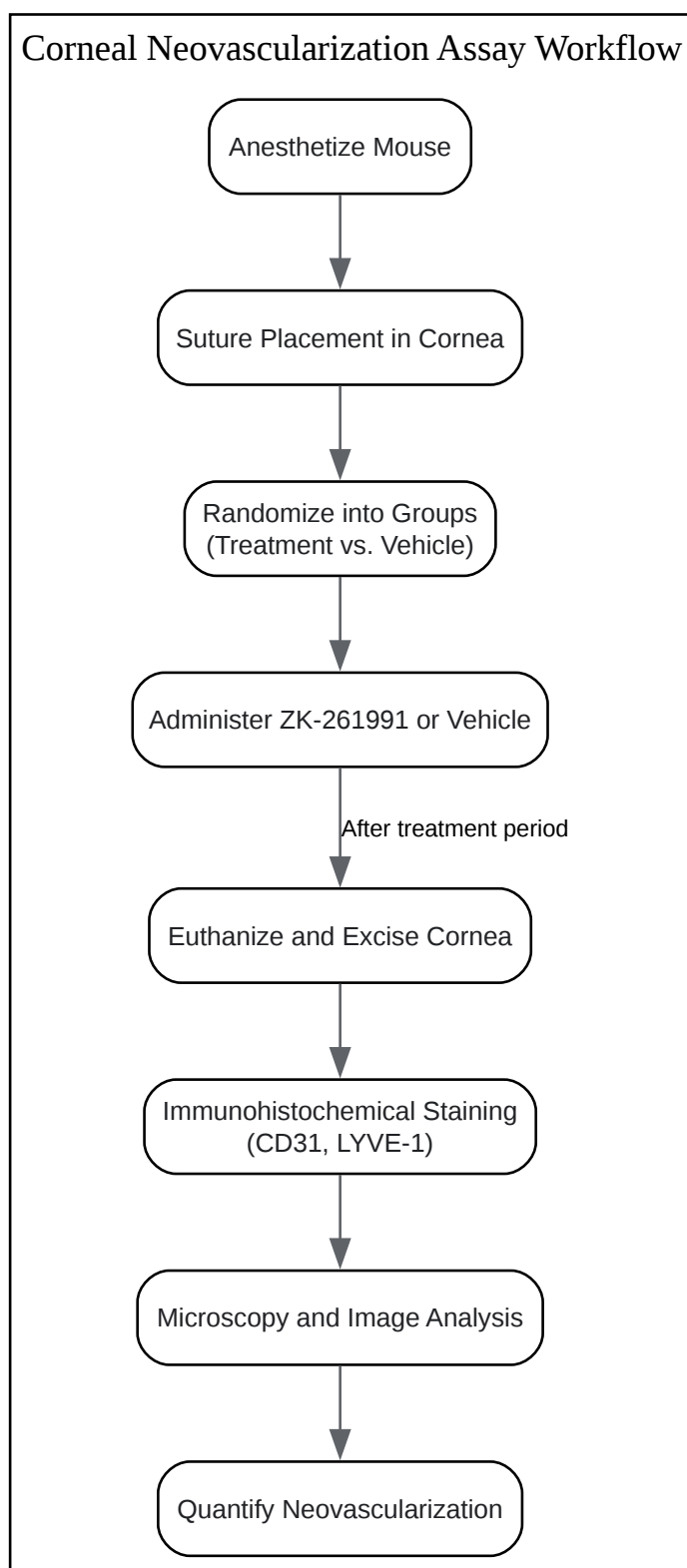
A typical in vitro kinase assay to determine the IC₅₀ value of an inhibitor like **ZK-261991** would involve the following steps:

- **Reagents and Materials:** Recombinant human VEGFR-2 kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, inhibitor (**ZK-261991**), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- **Procedure:** a. A dilution series of **ZK-261991** is prepared. b. The kinase, substrate, and inhibitor are incubated together in the assay buffer. c. The reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). e. The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.
- **Data Analysis:** The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Corneal Neovascularization Assay

The murine model of inflammatory corneal neovascularization is a standard method to assess the anti-angiogenic and anti-lymphangiogenic effects of a compound in vivo.

- **Animals:** Adult mice (e.g., BALB/c) are used.
- **Procedure:** a. Mice are anesthetized. b. Three 11-0 nylon sutures are placed intrastromally in the cornea of one eye. c. Animals are randomly assigned to a treatment group (e.g., **ZK-261991**, 50 mg/kg, orally, twice daily) or a vehicle control group. d. Treatment is administered for a defined period (e.g., 14 days). e. At the end of the treatment period, the animals are euthanized, and the corneas are excised.
- **Analysis:** a. The corneas are stained with specific markers for blood vessels (e.g., CD31) and lymphatic vessels (e.g., LYVE-1). b. The area of neovascularization is quantified using microscopy and image analysis software.
- **Statistical Analysis:** The mean area of neovascularization in the treatment group is compared to the control group using an appropriate statistical test (e.g., t-test).



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Caption: Experimental workflow for the in vivo corneal neovascularization assay.

Conclusion

ZK-261991 is a potent, orally available inhibitor of VEGFR tyrosine kinases with demonstrated efficacy in preclinical models of angiogenesis and lymphangiogenesis. Its well-defined mechanism of action and significant in vivo activity make it a compelling candidate for further investigation in therapeutic areas where pathological vessel growth is a key driver of disease. The synthetic strategies and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals working on similar targeted therapies.

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Phone: (601) 213-4426

Email: info@benchchem.com